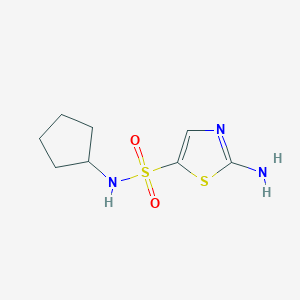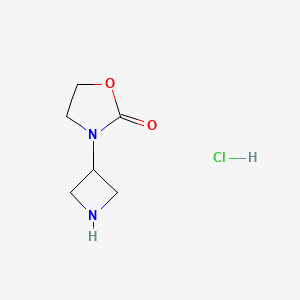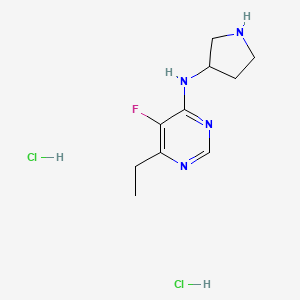
4-(chloromethyl)-1-(cyclohexylmethyl)-1H-1,2,3-triazole
Overview
Description
“4-(chloromethyl)-1-(cyclohexylmethyl)-1H-1,2,3-triazole” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The triazole ring is substituted with a chloromethyl group and a cyclohexylmethyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might be synthesized through a series of reactions including nucleophilic substitution and cyclization . The exact method would depend on the starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the aromaticity of the triazole ring and the steric effects of the cyclohexylmethyl and chloromethyl groups .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. For example, the chloromethyl group could be involved in nucleophilic substitution reactions . The exact reactions would depend on the reaction conditions and the presence of other reactants.Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of 1-(chloromethyl)-1,2,4-triazole hydrochloride salt, an important intermediate for preparing pesticides, involves hydroxymethylating 1H-1,2,4-triazole and reacting it with thioyl chloride. This process emphasizes no solvent use in the initial steps and highlights an efficient, controllable reaction mechanism with a high yield over 92.3% (Z. Ying, 2004).
Functionalized Energetic Salts Synthesis
- Strategies towards syntheses of triazolyl- or triazolium-functionalized unsymmetrical energetic salts involve reactions of 1-(chloromethyl)-1H-1,2,4-triazole with various nucleophiles, resulting in compounds with good thermal stability and relatively high density. This demonstrates the compound's potential in creating novel energetic materials (Ruihu Wang, Hai-jun Gao, C. Ye, J. Shreeve, 2007).
Antibacterial and Antifungal Activities
- Novel 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and 1,2,4-triazolo[4,3-b][1,2,4]triazines, synthesized from heterocyclization of triazoles with various bifunctional compounds, exhibited high antibacterial, antifungal, and anti-inflammatory activities, showing potential for medical applications in combating infections (Ahmed A. M. El-Reedy, N. Soliman, 2020).
Triazole Derivatives for Tuberculosis Inhibition
- Research on 4-methyl-1-substituted-1H-1,2,4-triazole-5(4H)-thione derivatives demonstrated antibacterial activity against Mycobacterium species, indicating potential uses in developing treatments for tuberculosis and related bacterial infections (M. Wujec, A. Siwek, Marta Swatko-Ossor, L. Mazur, Z. Rzączyńska, 2008).
Mechanism of Action
The mechanism of action of this compound would depend on its chemical structure and the environment in which it is used. For example, if used as a reagent in a chemical reaction, its mechanism of action could involve donation or acceptance of electrons, participation in bond-breaking or bond-forming processes, etc .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(chloromethyl)-1-(cyclohexylmethyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN3/c11-6-10-8-14(13-12-10)7-9-4-2-1-3-5-9/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDBGEJWWMMYBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



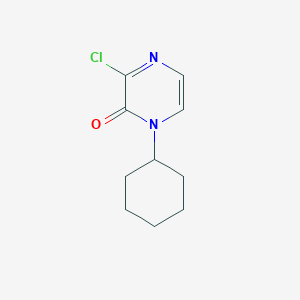
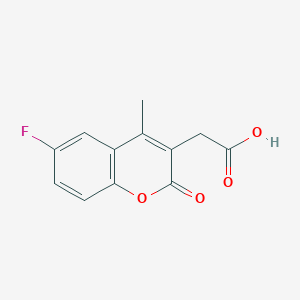
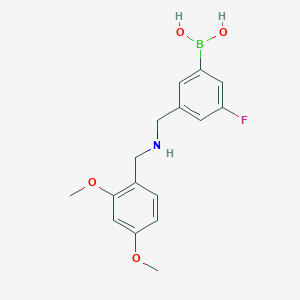
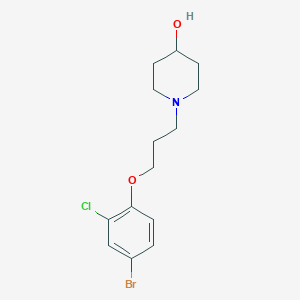


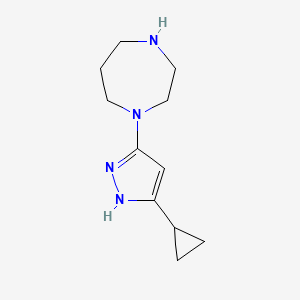

![(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1488573.png)
![Tert-butyl ((5-methoxybenzo[d]isoxazol-3-yl)methyl)carbamate](/img/structure/B1488575.png)
